molecular formula C12H18ClNO B1185764 N-(3-chloro-4-propoxybenzyl)ethanamine

N-(3-chloro-4-propoxybenzyl)ethanamine

Cat. No.: B1185764
M. Wt: 227.732
InChI Key: YGBRHTZMMATWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-propoxybenzyl)ethanamine is a substituted phenethylamine derivative characterized by a benzyl group attached to the nitrogen atom of ethanamine. The benzyl moiety is substituted with a chlorine atom at the 3-position and a propoxy group (OCH₂CH₂CH₃) at the 4-position of the aromatic ring.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.732

IUPAC Name

N-[(3-chloro-4-propoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C12H18ClNO/c1-3-7-15-12-6-5-10(8-11(12)13)9-14-4-2/h5-6,8,14H,3-4,7,9H2,1-2H3

InChI Key

YGBRHTZMMATWMT-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)CNCC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Substituents on Benzyl Group Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications
N-(3-chloro-4-propoxybenzyl)ethanamine 3-Cl, 4-OCH₂CH₂CH₃ Ethanamine, benzyl, propoxy ~229.7 (calculated) Hypothesized CNS activity (inferred)
25C-NBOH 4-Cl, 2,5-dimethoxy, N-methoxybenzyl Phenethylamine, NBOMe group ~377.8 Potent 5-HT2A receptor agonist
N-(3-chlorophenethyl)-4-nitrobenzamide 3-Cl on phenethyl, 4-NO₂ on benzamide Phenethylamine, nitrobenzamide ~318.7 Biofunctional hybrid molecule
2-(2-Chlorophenoxy)-N-ethylethanamine 2-Cl on phenoxy, ethoxy Phenoxy, ethylamine ~229.7 Structural similarity to β-blockers

Key Observations:

  • Substituent Position and Electronic Effects: The 3-chloro-4-propoxy substitution in the target compound contrasts with the 4-chloro-2,5-dimethoxy pattern in 25C-NBOH.
  • Functional Group Diversity : Unlike 25C-NBOH, which includes an N-methoxybenzyl group for receptor binding, the target compound lacks this moiety, suggesting divergent pharmacological profiles . The nitrobenzamide group in ’s compound introduces hydrogen-bonding capacity absent in the target molecule .

Physicochemical Properties

  • Lipophilicity: The propoxy group (logP ~2.1) in this compound increases hydrophobicity compared to methoxy (logP ~0.7) or phenoxy (logP ~2.0) substituents, as seen in 2-(2-chlorophenoxy)-N-ethylethanamine .
  • Acid-Base Behavior : The pKa of the amine group is influenced by electron-withdrawing substituents. For example, (3-chloro-4-nitrophenyl)methanamine has a pKa of ~8.07 due to nitro and chloro groups , while the target compound’s pKa is likely lower (~9–10) due to the less electron-withdrawing propoxy group.

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